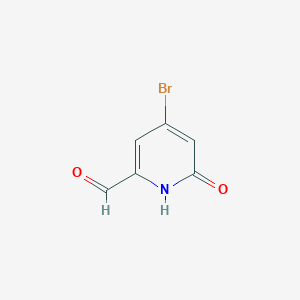![molecular formula C13H7ClN4 B14069396 10-Chlorobenzimidazo[1,2-c][1,2,3]benzotriazine CAS No. 10211-11-7](/img/structure/B14069396.png)
10-Chlorobenzimidazo[1,2-c][1,2,3]benzotriazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-Chlorobenzimidazo[1,2-c][1,2,3]benzotriazine is a heterocyclic compound with the molecular formula C₁₃H₇ClN₄. It is known for its unique structure, which combines benzimidazole and benzotriazine moieties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10-Chlorobenzimidazo[1,2-c][1,2,3]benzotriazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-phenylenediamine with 2-chlorobenzoyl chloride, followed by cyclization with sodium azide. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis of this compound on a larger scale would likely involve optimization of the laboratory-scale methods. This includes scaling up the reaction volumes, ensuring efficient mixing, and maintaining precise temperature control to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
10-Chlorobenzimidazo[1,2-c][1,2,3]benzotriazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield amines.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide, amines, or thiols in solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Various substituted benzimidazo[1,2-c][1,2,3]benzotriazines.
Oxidation Products: N-oxides of the parent compound.
Reduction Products: Amines derived from the reduction of the triazine ring.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Studied for its potential anticancer properties, particularly in inhibiting the growth of certain cancer cell lines.
Mecanismo De Acción
The mechanism of action of 10-Chlorobenzimidazo[1,2-c][1,2,3]benzotriazine involves its interaction with specific molecular targets. In biological systems, it is believed to interact with DNA and enzymes involved in cell replication and repair. This interaction can lead to the inhibition of cell growth and induction of apoptosis in cancer cells. The compound may also interfere with microbial cell wall synthesis, contributing to its antimicrobial properties .
Comparación Con Compuestos Similares
Similar Compounds
Benzimidazole: Shares the benzimidazole moiety but lacks the triazine ring.
Benzotriazine: Contains the triazine ring but does not have the benzimidazole structure.
10-Chlorobenzimidazo[1,2-c][1,2,3]benzotriazine Derivatives: Various derivatives with different substituents on the benzimidazole or triazine rings.
Uniqueness
This compound is unique due to its combined benzimidazole and benzotriazine structure, which imparts distinct chemical and biological properties. This dual structure allows it to participate in a wider range of chemical reactions and exhibit diverse biological activities compared to its individual components .
Propiedades
Número CAS |
10211-11-7 |
|---|---|
Fórmula molecular |
C13H7ClN4 |
Peso molecular |
254.67 g/mol |
Nombre IUPAC |
10-chlorobenzimidazolo[1,2-c][1,2,3]benzotriazine |
InChI |
InChI=1S/C13H7ClN4/c14-8-5-6-12-11(7-8)15-13-9-3-1-2-4-10(9)16-17-18(12)13/h1-7H |
Clave InChI |
MYRJVSAQRWUGRN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=NC4=C(N3N=N2)C=CC(=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-(Chloromethyl)-5-iodoimidazo[1,2-a]pyridine](/img/structure/B14069346.png)








